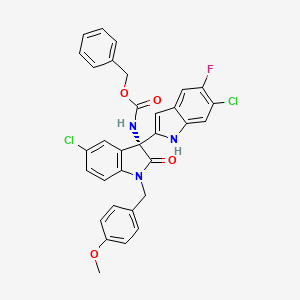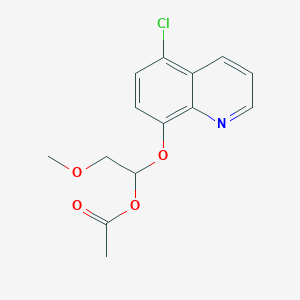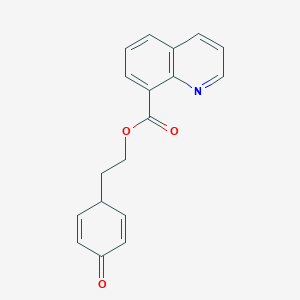
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an isopropyl group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-fluoroaniline and isopropylamine.
Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving the starting materials and a suitable reagent, such as phosgene or triphosgene.
Introduction of Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using a reagent like hydrogen peroxide or a peracid.
Final Product Isolation: The final product is isolated through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Receptors: Interacting with receptors to modulate their signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorophenyl)-2-isopropylquinazolin-4(3H)-one: Lacks the hydroxy group.
3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one: Contains a chlorophenyl group instead of a fluorophenyl group.
3-(4-Fluorophenyl)-7-methoxy-2-isopropylquinazolin-4(3H)-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one is unique due to the presence of both the hydroxy and fluorophenyl groups, which may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H15FN2O2 |
|---|---|
Peso molecular |
298.31 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-7-hydroxy-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C17H15FN2O2/c1-10(2)16-19-15-9-13(21)7-8-14(15)17(22)20(16)12-5-3-11(18)4-6-12/h3-10,21H,1-2H3 |
Clave InChI |
CRZFXIIEHCOWNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one](/img/structure/B11835672.png)
![2-amino-4-phenyl-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11835678.png)





![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)





